Home > Products > Screening Compounds P123092 > N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide - 954695-47-7

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Catalog Number: EVT-2525130
CAS Number: 954695-47-7
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives, which were evaluated for their in vitro anticancer activity. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole ring system with N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide. The presence of a reactive chloromethyl group at the 2-position allows for further derivatization with various amines, highlighting a common synthetic strategy for modifying the 1,3,4-oxadiazole scaffold. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

  • Compound Description: This series of derivatives, synthesized from 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, were tested for their anticancer activity against cervical, liver, and breast cancer cell lines. The study found that these compounds showed selectivity towards liver cancer, with the most potent compound exhibiting an IC50 value of 2.46 μg/mL. []
  • Relevance: These compounds are structurally similar to N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, with variations primarily in the substituent attached to the nitrogen at the 2-position of the 1,3,4-oxadiazole ring. This highlights the importance of this position for modulating biological activity within this class of compounds. []

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

  • Compound Description: This compound, synthesized from 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, features a 1,3,4-oxadiazole ring connected to a triazole ring and a dichlorophenyl group. The crystal structure of this compound reveals the spatial arrangement of these ring systems. []
  • Relevance: Although this compound differs from N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide in the substituents at the 2- and 5- positions of the 1,3,4-oxadiazole ring, it emphasizes the feasibility of incorporating this heterocycle into larger molecular frameworks with potential biological activity. []

1,3,4-Oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

  • Compound Description: This series of compounds, synthesized via N-alkylation of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides with thiazolidinedione derivatives, were investigated for their antitumor activity. These compounds demonstrated selective activity against leukemia, colon cancer, and renal cancer cell lines. []
  • Relevance: These compounds showcase the versatility of the 1,3,4-oxadiazole moiety in medicinal chemistry, particularly in conjunction with other pharmacologically relevant heterocycles like thiazolidinedione. While these compounds differ from N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide in their specific substitutions, they highlight the potential of 1,3,4-oxadiazole-containing compounds as anticancer agents. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan sterol 14α-demethylase (CYP51) and has been studied for its efficacy in treating Chagas disease. Researchers have used VNI as a starting point for designing novel antifungal agents by targeting fungal CYP51. [, ]
  • Relevance: VNI shares the 1,3,4-oxadiazole ring system and the benzamide moiety with N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide. Although the specific substituents on the 1,3,4-oxadiazole ring differ, both compounds highlight the potential of this scaffold for developing therapeutics targeting diverse biological pathways. [, ]

VNI Derivatives

  • Compound Description: Several VNI derivatives have been developed with modifications focusing on the substituents on the 1,3,4-oxadiazole ring and the phenyl ring of the benzamide group. These modifications aim to enhance the potency and selectivity of these compounds towards fungal CYP51 enzymes from Aspergillus fumigatus and Candida albicans, making them promising antifungal drug candidates. [, , ]
  • Relevance: The development of VNI derivatives with improved antifungal activity through structural modifications underscores the importance of exploring various substituents on the 1,3,4-oxadiazole scaffold. This strategy could also be relevant for optimizing the activity of N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide. [, , ]

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone and its derivatives

  • Compound Description: This compound and its derivatives were synthesized and characterized for their potential antimicrobial activity. []
  • Relevance: While structurally distinct from N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide in terms of substituents, this compound shares the 1,3,4-oxadiazole ring system, further exemplifying the prevalence and potential of this heterocycle in medicinal chemistry. []

4-Hydroxy-3-(5-amino-1,3,4-oxadiazol-2-yl)-2H[1]-benzopyran-2-one derivatives

  • Compound Description: These compounds, derived from 3-formyl-4-hydroxycoumarin, have been used to synthesize various heterocyclic systems, including oxadiazolo[1,3,5]triazine, 1,2,4-triazolo, and thiadiazolo[1,3,4]oxadiazole derivatives, highlighting the potential of this scaffold as a building block for diverse heterocyclic compounds. []
  • Relevance: While these compounds differ significantly from N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide in their overall structure, they emphasize the synthetic versatility of the 1,3,4-oxadiazole ring system. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

  • Compound Description: This compound is a potent dual inhibitor of PI3K/mTOR, demonstrating excellent kinase selectivity and cellular growth inhibition. It exhibits promising potential as a therapeutic agent for cancer treatment. []
  • Relevance: This compound incorporates a 1,3,4-oxadiazole ring within a complex molecular structure targeting a specific signaling pathway relevant to cancer. While structurally dissimilar to N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, it highlights the potential of 1,3,4-oxadiazole-containing compounds in targeting specific protein kinases and their potential application in oncology. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

  • Compound Description: This series of compounds, synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, includes Schiff's bases, hydrazides, thiosemicarbazides, and various heterocyclic derivatives. []
  • Relevance: Although these compounds do not share direct structural similarity with N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, they demonstrate the broad utility of hydrazide chemistry, a key reaction employed in the synthesis of 1,3,4-oxadiazoles. []

1-Substituted-3-pyrrolyl aminocarbonyl/oxadiazolyl/triazolyl/5-methoxy-2-methylindoles and benz[g]indoles

  • Compound Description: These compounds, synthesized from substituted indoles and benz[g]indoles, explore the incorporation of 1,3,4-oxadiazole and other heterocyclic moieties into the indole framework for potential biological activity. []
  • Relevance: This series highlights the use of 1,3,4-oxadiazoles in conjunction with other heterocycles, similar to N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, demonstrating a trend in medicinal chemistry to explore hybrid molecules with potentially enhanced pharmacological properties. []

N,S-containing Heterocyclic Compounds

  • Compound Description: This research focused on synthesizing and studying a diverse range of N,S-containing heterocyclic compounds, including thiazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, for their potential as pesticides and plant growth regulators. The study explored the structure-activity relationship of these compounds, seeking to identify promising candidates for agricultural applications. []
  • Relevance: The study highlights the importance of exploring various heterocyclic scaffolds, including 1,3,4-oxadiazoles like N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, for developing new and effective agrochemicals. The findings emphasize the significant role of substituent modifications in influencing the biological activity of these compounds. []

Properties

CAS Number

954695-47-7

Product Name

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.379

InChI

InChI=1S/C19H19N3O3/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(25-17)20-18(23)14-6-8-16(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

HHZMVWCCYJAQIG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.